molecular formula C20H19N5O2S B11607331 1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11607331
M. Wt: 393.5 g/mol
InChI Key: NOBLBGJPHXLBLU-UHFFFAOYSA-N
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Description

1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and functional groups such as a propylsulfanyl group and a pyridinyl group

Preparation Methods

The synthesis of 1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazine ring, followed by the introduction of the benzoxazepine moiety. Key steps include:

    Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoxazepine ring: This step may involve condensation reactions.

    Functionalization: The propylsulfanyl and pyridinyl groups are introduced through substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a candidate for studying novel reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: The compound could be explored as a lead compound for drug development, particularly for diseases where its structural features are advantageous.

    Industry: Its properties may be useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include other triazino-benzoxazepines with different substituents. For example:

These compounds share the core triazino-benzoxazepine structure but differ in their substituents, which can significantly impact their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(3-propylsulfanyl-6-pyridin-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone

InChI

InChI=1S/C20H19N5O2S/c1-3-11-28-20-22-18-17(23-24-20)15-8-4-5-9-16(15)25(13(2)26)19(27-18)14-7-6-10-21-12-14/h4-10,12,19H,3,11H2,1-2H3

InChI Key

NOBLBGJPHXLBLU-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN=CC=C4)C(=O)C)N=N1

Origin of Product

United States

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